REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4]2[cH:5][cH:6][nH:7][c:8]2[cH:9][cH:10][cH:11]1.[C:21](=[O:22])([O-:23])[O-:24].[CH2:12]([CH3:13])[O:14][C:15]([CH2:16][CH2:17][CH2:18][Br:19])=[O:20].[CH3:27][CH2:28][O:29][CH2:30][CH3:31].[Cs+:25].[Cs+:26]>>[C:1](#[N:2])[c:3]1[c:4]2[cH:5][cH:6][n:7]([CH2:18][CH2:17][CH2:16][C:15]([O:14][CH2:12][CH3:13])=[O:20])[c:8]2[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc2[nH]ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCCBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Type
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product
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Smiles
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CCOC(=O)CCCn1ccc2c(C#N)cccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |